![molecular formula C20H14F2N4O B1677933 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide CAS No. 862811-76-5](/img/structure/B1677933.png)

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide

Descripción general

Descripción

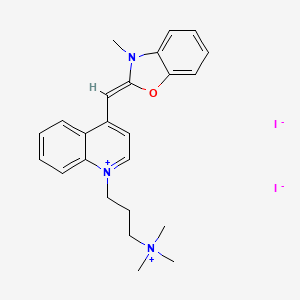

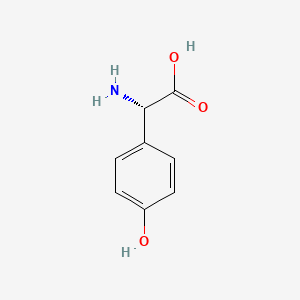

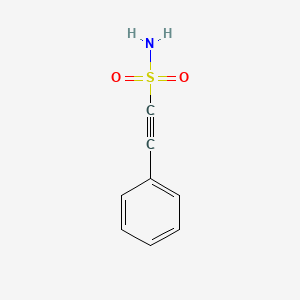

“3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide” is a chemical compound with the molecular formula C20H14F2N4O and a molecular weight of 364.35 . It is an agonist for the human Resolvin D1 Receptor DRV1 with pro-resolving functions .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a 3,4-difluoro-phenyl group, which is further connected to a 3-methylimidazo[1,2-a]pyrimidin-2-yl group . This complex structure likely contributes to its unique chemical properties and biological activity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 364.35 and a complex molecular structure . Unfortunately, specific details such as melting point, boiling point, and density were not available in the retrieved data.Aplicaciones Científicas De Investigación

Pro-Resolving Functions in Inflammation

DRV1 (GPR32) agonist C2A is a synthetic molecule that activates the human resolvin D1 receptor (DRV1/GPR32). It has been found to exhibit pro-resolving functions in inflammation . This compound stimulates phagocytosis of serum-treated zymosan at concentrations comparable with that of RvD1, the endogenous DRV1 ligand .

Macrophage Activation

This compound has been found to elicit rapid impedance changes in cells overexpressing recombinant DRV1 . This suggests that it may play a role in activating macrophages, which are key cells involved in the immune response.

Phagocytosis Stimulation

In addition to its role in inflammation resolution, DRV1 (GPR32) agonist C2A also stimulates the phagocytosis of live E. coli by macrophages . This indicates that it may have potential applications in combating bacterial infections.

Potential Therapeutic Development

Due to its ability to activate the DRV1/GPR32 receptor and its pro-resolving functions, DRV1 (GPR32) agonist C2A offers templates to facilitate therapeutic development targeting DRV1 to promote the resolution of inflammation .

Biochemical Research

As a synthetic molecule, DRV1 (GPR32) agonist C2A is used in biochemical research for studying the functions and mechanisms of the DRV1/GPR32 receptor .

Drug Discovery

Given its unique structure and biological activity, DRV1 (GPR32) agonist C2A can be used as a lead compound in drug discovery for developing new drugs with improved efficacy and safety profiles .

Mecanismo De Acción

Target of Action

The primary target of the compound DRV1 (GPR32) agonist C2A, also known as 3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide or NCGC00135472, is the human Resolvin D1 Receptor (DRV1/GPR32) . This receptor plays a crucial role in the resolution of acute inflammation .

Mode of Action

DRV1 (GPR32) agonist C2A acts as a potent agonist of the DRV1 receptor . It interacts with its target, leading to the activation of the receptor . The EC50 of this compound for β-arrestin and cAMP activities are 0.37 nM and 0.32 μM, respectively .

Biochemical Pathways

Upon activation of the DRV1 receptor by the agonist C2A, there is a stimulation of phagocytosis of serum-treated zymosan in human macrophages . This indicates that the compound affects the biochemical pathways involved in the phagocytic activity of macrophages .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 2 mg/ml .

Result of Action

The activation of the DRV1 receptor by the agonist C2A leads to an enhancement in the phagocytic activity of macrophages . Specifically, it has been observed that the compound enhances macrophage phagocytosis of live E. coli .

Propiedades

IUPAC Name |

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F2N4O/c1-12-18(25-20-23-8-3-9-26(12)20)13-4-2-5-15(10-13)24-19(27)14-6-7-16(21)17(22)11-14/h2-11H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVZCQZBMAXLPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1677873.png)